molecular formula C12H11F6NO4S B2761372 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine CAS No. 2034339-62-1

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Cat. No. B2761372
CAS RN: 2034339-62-1
M. Wt: 379.27
InChI Key: UBXWBJCIGOPHIB-UHFFFAOYSA-N
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Description

The compound “3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a three-membered nitrogen-containing ring, and it also contains trifluoroethoxy and trifluoromethoxy groups, which are types of ether groups that contain fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl ethers can be synthesized from nitrogen-heterocycles by reaction with trifluoromethyl or higher perfluoroalkyl triflate . Trifluoromethyl triflate is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of azetidines, including compounds similar in structural complexity to the one , can involve strategies such as cyclization reactions using commercially available sulfonium salts. These methods are notable for their simplicity, mild conditions, and broad applicability, leading to high-yielding reactions (Fritz et al., 2012).
  • Azetidines and their derivatives have been explored for their potential as ligands for nicotinic acetylcholine receptors, indicating a role in the development of imaging agents for positron emission tomography (PET) and the study of neurological receptors (Doll et al., 1999).
  • Research into the reactivity of azetidine derivatives has shown that they can undergo aza-Payne rearrangement, producing epoxy sulfonamides. This highlights the synthetic utility of azetidines in accessing functionally diverse molecular architectures (Ibuka, 1998).
  • The construction of azetidine-2-carboxylic acid analogs demonstrates the versatility of azetidines in peptide research, offering a route to study the influence of molecular conformation on biological activity (Sajjadi & Lubell, 2008).

Catalysis and Functionalization

  • Trifluoroacetic acid has been used to promote multicomponent coupling reactions involving aziridines (and by extension, azetidines), leading to the formation of β-amino alcohol derivatives. This underscores the potential of trifluoroacetic acid in facilitating complex transformations of azetidine-based compounds (Roy et al., 2015).

Novel Applications and Potential

  • The exploration of azetidines in creating novel insecticides such as flubendiamide, which showcases unique structural features for targeting lepidopterous pests, suggests a potential for azetidine derivatives in agricultural applications (Tohnishi et al., 2005).
  • Azetidine derivatives have been studied for their reactivity towards electrophilic reagents, indicating their role in synthetic organic chemistry for the introduction of functional groups like the trifluoromethylthio group, which is relevant for drug molecule development (Shao et al., 2015).

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)-1-[2-(trifluoromethoxy)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO4S/c13-11(14,15)7-22-8-5-19(6-8)24(20,21)10-4-2-1-3-9(10)23-12(16,17)18/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXWBJCIGOPHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine

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